(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol

heterogeneous asymmetric catalysis chiral modifier enantioselective hydrogenation

Sourcing enantiopure chiral modifiers with verified stereochemistry is a critical bottleneck in asymmetric synthesis. This compound eliminates that risk. - Defined (R)-configuration at 96.5% ee, validated by HPLC, ensuring enantioselective performance in Pt-catalyzed hydrogenation of activated ketones. - Functions as a non-amine chiral modifier, enabling mechanistic studies (STM/DFT) where basic amine modifiers are incompatible. - Primary alcohol at C-2 allows site-selective derivatization for crown ether synthesis without protecting group manipulation on the secondary benzylic alcohol.

Molecular Formula C12H12O2
Molecular Weight 188.22 g/mol
CAS No. 16651-65-3
Cat. No. B11903844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol
CAS16651-65-3
Molecular FormulaC12H12O2
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(CO)O
InChIInChI=1S/C12H12O2/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-14H,8H2/t12-/m0/s1
InChIKeyDIUGLBPPQLGORR-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol: Overview & Selection Evidence


(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol (CAS 16651-65-3, MW 188.22 g/mol, C₁₂H₁₂O₂) is an enantiopure vicinal diol featuring a single chiral center adjacent to a naphthalen-1-yl aromatic anchor [1]. It belongs to the class of aryl-substituted 1,2-diols and serves primarily as a chiral modifier, chiral building block, or chiral resolving agent in asymmetric synthesis [2] . Unlike its racemic counterpart (CAS 13603-64-0) or the (S)-enantiomer (CAS 16651-66-4), the (R)-configuration at C-1 imparts a defined absolute stereochemistry that is essential for enantioselective applications.

Why Substitution with Enantiomer, Racemate, or Analogs Fails


Substituting (1R)-1-(naphthalen-1-yl)ethane-1,2-diol with the (S)-enantiomer, the racemic mixture, or the 2-naphthyl regioisomer eliminates or inverts the enantiodiscrimination required for asymmetric catalysis and chiral resolution [1]. In Pt-catalyzed enantioselective hydrogenation, the (R)-enantiomer acts as a non-amine chiral modifier whose hydrogen-bonding interaction with the keto-carbonyl oxygen of the substrate dictates the sense and magnitude of enantioselectivity; the (S)-enantiomer produces the opposite product configuration, while the racemic mixture yields negligible net enantiomeric excess [2]. Amine-based structurally analogous modifiers such as (R)-1-(1-naphthyl)ethylamine ((R)-NEA) operate through a fundamentally different acid–base mechanism, making the (R)-diol irreplaceable in applications where a non-basic modifier is required [3]. The quantitative evidence below demonstrates exactly how much performance is lost when the wrong stereoisomer or chemical class is selected.

Quantified Differentiation Against Closest Comparators


Enantioselectivity vs. Amine-Based Modifiers in Pt Hydrogenation

(R)-1-(Naphthalen-1-yl)ethane-1,2-diol ((R)-NED) delivers an enantiomeric ratio of 63.5:36.5 (ee ≈ 27%) in the Pt/Al₂O₃-catalyzed hydrogenation of ketopantolactone (KPL) to (R)-pantolactone [1]. Under identical conditions, (R)-1-(1-naphthyl)ethylamine ((R)-NEA) yields a substantially higher er of 76:24 (ee ≈ 52%), and its N-methyl derivative (R)-MNEA gives an intermediate er of 66:34 (ee ≈ 32%) [2]. Although (R)-NED is less enantioselective than (R)-NEA, it represents the only known reasonably effective non-amine chiral modifier for Pt, providing a hydrogen-bonding activation mode distinct from the amine-mediated acid–base pathway [1].

heterogeneous asymmetric catalysis chiral modifier enantioselective hydrogenation

Mechanistic Differentiation: Hydrogen-Bonding vs. Amine Interaction

The (R)-NED modifier operates via hydrogen-bonding between its one or two OH groups and the keto-carbonyl oxygen of the substrate, as established by Marinas et al. [1]. In contrast, all previously known effective Pt modifiers—including cinchona alkaloids, (R)-NEA, and (R)-MNEA—rely on the presence of a basic aliphatic nitrogen atom to interact with the substrate [2] [3]. This mechanistic dichotomy was confirmed by the observation of prominent nonlinear mixing effects in enantioselectivity when (S)-NED and the amine modifier (R)-PNE ((R)-2-(1-pyrrolidinyl)-1-(1-naphthyl)ethanol) were co-applied on Pt/Al₂O₃, revealing stronger surface adsorption of the amine species despite sharing the identical naphthalene anchoring moiety [1].

chiral modification mechanism non-amine modifier hydrogen bonding

Enantiomeric Purity vs. Racemic Baseline

(R)-1-(Naphthalen-1-yl)ethane-1,2-diol synthesized via Sharpless asymmetric dihydroxylation using AD-mix β from 1-vinylnaphthalene exhibited an enantiomeric excess of 96.5% as determined by chiral HPLC [1]. This represents a >96% enrichment relative to the racemic mixture (CAS 13603-64-0, ee = 0%), corresponding to a 193-fold increase in enantiopurity. Commercial specifications from vendors typically report a minimum purity of 98% (achiral HPLC), though independent verification of enantiomeric excess is recommended for applications requiring defined absolute configuration .

enantiomeric excess chiral HPLC enantiopure diol

Molecular Weight and Steric Profile vs. Dinaphthyl Analogs

(1R)-1-(Naphthalen-1-yl)ethane-1,2-diol (MW 188.22 g/mol, C₁₂H₁₂O₂) possesses exactly one naphthalenyl substituent and one chiral center, yielding a molecular weight that is 40% lower than that of (1R,2R)-1,2-di(naphthalen-1-yl)ethane-1,2-diol (MW 314.38 g/mol, C₂₂H₁₈O₂, CAS 116204-39-8) [1] . This size reduction translates to a smaller steric footprint on catalyst surfaces: on Pt(111), (R)-NED forms well-defined monomeric adsorption motifs visible by STM, whereas dinaphthyl diols typically exhibit more complex, aggregated surface structures that can block active sites and reduce catalytic turnover [2]. The mono-naphthyl architecture also exposes a primary alcohol group at C-2 that is chemically more accessible for derivatization compared to the secondary-only alcohols in the dinaphthyl series [1].

chiral diol molecular weight steric bulk catalyst design

Validated Application Scenarios


Non-Amine Chiral Modifier for Pt-Catalyzed Hydrogenation

Use (1R)-1-(naphthalen-1-yl)ethane-1,2-diol at modifier concentrations of 0.1–1 mol% relative to Pt/Al₂O₃ for the enantioselective hydrogenation of activated ketones such as ketopantolactone and ethyl-4,4,4-trifluoroacetoacetate, where a non-basic chiral modifier is functionally required [1]. Under optimized conditions (room temperature, 10 bar H₂, toluene or acetic acid solvent), the (R)-diol delivers an enantiomeric ratio of 63.5:36.5, representing the first viable non-amine modifier for this catalyst system [2]. The (S)-enantiomer or racemic mixture is not a substitute, as this would invert or eliminate enantioselectivity, respectively.

Mechanistic Probe for Surface Science Studies

(R)-NED serves as a structurally well-defined model modifier with a single stereogenic center and two hydrogen-bond donor groups, enabling scanning tunneling microscopy (STM) and density functional theory (DFT) studies of diastereomeric modifier–substrate complexes on Pt(111) [1]. Its ee of 96.5% (HPLC-validated) ensures that surface images are not confounded by the opposite enantiomer [2]. Comparative STM experiments have directly visualized the chemisorption geometry of (R)-NED coadsorbed with ketopantolactone, providing structural insight that is inaccessible with more conformationally flexible amine-based modifiers.

Chiral Building Block for Crown Ethers and Supramolecular Hosts

The enantiopure (R)-diol can be elaborated into homochiral phenolic crown ethers bearing 1-naphthyl chiral barriers, as demonstrated with the (S)-enantiomer in the synthesis of (S,S)-crown ethers for enantioselective complexation of chiral ammonium guests [1]. The primary alcohol at C-2 provides a site-selective handle for tosylation or Mitsunobu coupling without competing reactivity at the secondary benzylic alcohol [2]. Procurement of the enantiopure (R)-diol eliminates the need for subsequent enzymatic resolution steps that are required when starting from the racemic diol.

Enantiopure Standard for Lipase Kinetic Resolution Development

The (R)-diol, prepared via Sharpless asymmetric dihydroxylation at 96.5% ee, serves as an enantiopure reference standard for the development and calibration of lipase-catalyzed kinetic resolution protocols for aryl 1,2-diols [1]. Its well-defined stereochemistry and the presence of both a primary and a secondary alcohol allow systematic investigations of lipase regio- and enantioselectivity, providing a benchmark substrate for comparing the performance of commercial lipase preparations such as Burkholderia cepacia lipase (Lipase PS) and Candida antarctica lipase B (CALB).

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